Cas no 2091304-21-9 (3-(5-bromothiophen-3-yl)propanenitrile)
3-(5-bromothiophen-3-yl)propanenitrile Chemical and Physical Properties
Names and Identifiers
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- 3-(5-bromothiophen-3-yl)propanenitrile
- 2091304-21-9
- EN300-1918145
-
- Inchi: 1S/C7H6BrNS/c8-7-4-6(5-10-7)2-1-3-9/h4-5H,1-2H2
- InChI Key: FNCCHPORAMPGRB-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CS1)CCC#N
Computed Properties
- Exact Mass: 214.94043g/mol
- Monoisotopic Mass: 214.94043g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 52Ų
3-(5-bromothiophen-3-yl)propanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1918145-0.05g |
3-(5-bromothiophen-3-yl)propanenitrile |
2091304-21-9 | 0.05g |
$647.0 | 2023-09-17 | ||
| Enamine | EN300-1918145-0.1g |
3-(5-bromothiophen-3-yl)propanenitrile |
2091304-21-9 | 0.1g |
$678.0 | 2023-09-17 | ||
| Enamine | EN300-1918145-0.25g |
3-(5-bromothiophen-3-yl)propanenitrile |
2091304-21-9 | 0.25g |
$708.0 | 2023-09-17 | ||
| Enamine | EN300-1918145-0.5g |
3-(5-bromothiophen-3-yl)propanenitrile |
2091304-21-9 | 0.5g |
$739.0 | 2023-09-17 | ||
| Enamine | EN300-1918145-1.0g |
3-(5-bromothiophen-3-yl)propanenitrile |
2091304-21-9 | 1g |
$1086.0 | 2023-06-02 | ||
| Enamine | EN300-1918145-2.5g |
3-(5-bromothiophen-3-yl)propanenitrile |
2091304-21-9 | 2.5g |
$1509.0 | 2023-09-17 | ||
| Enamine | EN300-1918145-5.0g |
3-(5-bromothiophen-3-yl)propanenitrile |
2091304-21-9 | 5g |
$3147.0 | 2023-06-02 | ||
| Enamine | EN300-1918145-10.0g |
3-(5-bromothiophen-3-yl)propanenitrile |
2091304-21-9 | 10g |
$4667.0 | 2023-06-02 | ||
| Enamine | EN300-1918145-1g |
3-(5-bromothiophen-3-yl)propanenitrile |
2091304-21-9 | 1g |
$770.0 | 2023-09-17 | ||
| Enamine | EN300-1918145-5g |
3-(5-bromothiophen-3-yl)propanenitrile |
2091304-21-9 | 5g |
$2235.0 | 2023-09-17 |
3-(5-bromothiophen-3-yl)propanenitrile Related Literature
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 3-(5-bromothiophen-3-yl)propanenitrile
Introduction to 3-(5-bromothiophen-3-yl)propanenitrile (CAS No. 2091304-21-9)
3-(5-bromothiophen-3-yl)propanenitrile, identified by the Chemical Abstracts Service Number (CAS No.) 2091304-21-9, is a significant compound in the realm of organic synthesis and pharmaceutical research. This molecule, featuring a thiophene ring substituted with a bromine atom at the 5-position and connected to a propanenitrile moiety, has garnered attention due to its versatile applications in medicinal chemistry and material science. The structural motif of this compound combines the unique electronic properties of the thiophene heterocycle with the reactivity of the nitrile group, making it a valuable intermediate in the synthesis of more complex molecules.
The thiophene core is a prominent scaffold in drug discovery, known for its ability to modulate biological pathways through interactions with proteins and enzymes. The introduction of a bromine atom at the 5-position enhances the electrophilicity of the ring, facilitating further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These transformations are pivotal in constructing biaryl structures, which are prevalent in many bioactive compounds. The propanenitrile side chain adds another layer of reactivity, allowing for nucleophilic additions or transformations into amides or carboxylic acids, depending on the synthetic strategy.
Recent advancements in pharmaceutical research have highlighted the potential of 3-(5-bromothiophen-3-yl)propanenitrile as a key building block in the development of novel therapeutics. For instance, derivatives of this compound have been explored as candidates for treating neurological disorders due to their ability to interact with specific neurotransmitter receptors. The bromine substituent enables easy modulation of pharmacokinetic properties through halogen exchange reactions, allowing researchers to fine-tune bioavailability and metabolic stability. Furthermore, computational studies have suggested that this molecule may exhibit inhibitory activity against certain kinases, making it a promising lead for anticancer drug development.
In material science, 3-(5-bromothiophen-3-yl)propanenitrile has been investigated for its role in synthesizing organic semiconductors and conductive polymers. The conjugated system formed by the thiophene ring and the nitrile group contributes to electron delocalization, which is essential for charge transport in electronic devices. Researchers have incorporated this compound into polymer backbones to enhance thermal stability and optoelectronic properties. Such materials are critical for applications ranging from organic light-emitting diodes (OLEDs) to photovoltaic cells, underscoring the compound's importance beyond traditional pharmaceutical applications.
The synthesis of 3-(5-bromothiophen-3-yl)propanenitrile typically involves multi-step reactions starting from commercially available precursors like 5-bromothiophene and propargyl cyanide. Palladium-catalyzed cross-coupling reactions are commonly employed to construct the biaryl linkage between the thiophene ring and the propanenitrile group. Optimizing reaction conditions is crucial to achieve high yields and purity, as side products can complicate downstream applications. Advances in catalytic systems have improved efficiency, reducing waste and energy consumption while maintaining or enhancing product quality.
From a medicinal chemistry perspective, the structural features of 3-(5-bromothiophen-3-yl)propanenitrile make it an attractive scaffold for structure-activity relationship (SAR) studies. By systematically modifying substituents on the thiophene ring or the propanenitrile moiety, researchers can explore how these changes affect biological activity. For example, replacing the bromine atom with other halogens or introducing additional rings can alter binding affinity and selectivity profiles. Such explorations are fundamental to developing drugs with improved efficacy and reduced side effects.
The growing interest in green chemistry has also influenced how 3-(5-bromothiophen-3-yl)propanenitrile is synthesized and utilized. Solvent-free reactions and catalytic methods that minimize hazardous byproducts are being prioritized. Additionally, biocatalytic approaches using enzymes to functionalize this compound have shown promise in reducing environmental impact while maintaining high chemical yields. These innovations align with global efforts to sustainable chemical manufacturing.
In conclusion,3-(5-bromothiophen-3-yl)propanenitrile (CAS No. 2091304-21-9) represents a versatile and valuable compound with broad applications in pharmaceuticals and materials science. Its unique structural features enable diverse synthetic pathways and biological interactions, making it a cornerstone in modern chemical research. As methodologies continue to evolve toward greater efficiency and sustainability,this molecule will undoubtedly remain at forefront of scientific exploration.
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